N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Description
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-20(22-15-9-6-10-16(13-15)25(27)28)17-11-4-5-12-18(17)21-23-19(24-29-21)14-7-2-1-3-8-14/h1-13H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIYGAPVSCMQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the oxadiazole derivative and the nitrophenyl group, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: Oxidative reactions can modify the phenyl rings or the oxadiazole moiety, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl or oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Agrochemicals: As a potential pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro and oxadiazole groups are often key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
- N-(4-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- N-(3-nitrophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
N-(3-nitrophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the specific positioning of the nitro group and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
